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Introduction

The radical addition and subsequent cyclization of 1,6-enynes represent a powerful and
versatile strategy in modern organic synthesis for the construction of carbo- and heterocyclic
ring systems.[1] These cascade reactions allow for the rapid assembly of complex molecular
architectures from simple, readily available starting materials, often forming multiple carbon-
carbon or carbon-heteroatom bonds in a single step.[2][3] The high reactivity and unique
selectivity of the radical intermediates involved make this methodology particularly valuable for
synthesizing five-membered rings, which are core structures in numerous natural products and
pharmaceutical agents.[4][5] Recent advancements have expanded the scope of these
reactions through the development of photoredox catalysis, transition-metal catalysis, and
metal-free initiation systems, enhancing their efficiency, selectivity, and environmental
sustainability.[5][6][7]

General Mechanistic Pathway

The fundamental mechanism of a 1,6-enyne radical cascade reaction involves three key
stages: initiation, propagation, and termination.

e Initiation: A radical species (Re) is generated from a suitable precursor. This can be achieved
through various methods, including thermal decomposition of an initiator (e.g., AIBN), redox
processes involving transition metals, or photoredox catalysis.

e Propagation:
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o Intermolecular Addition: The initial radical (Re) adds to the less hindered terminal position
of the alkene moiety of the 1,6-enyne, generating a new alkyl radical intermediate.[2]

o Intramolecular Cyclization: This alkyl radical undergoes a highly regioselective
intramolecular cyclization onto the alkyne. The 5-exo-dig pathway is kinetically favored,
leading to the formation of a five-membered ring containing a vinyl radical.[8]

o Termination/Trapping: The vinyl radical is then quenched or trapped by a hydrogen atom
donor, a radical trapping agent, or through an oxidative/reductive process to yield the final
cyclized product and regenerate the radical chain carrier.[9]
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Figure 1: General mechanism of 1,6-enyne radical cyclization.

Application Notes: Key Methodologies
Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for initiating radical
reactions.[6] In this approach, a photocatalyst, typically an iridium or ruthenium complex,
absorbs visible light and engages in single-electron transfer (SET) processes to generate
radical species from stable precursors under ambient conditions.[6][7]

A notable application is the hydroalkylative cyclization of 1,6-enynes using radical precursors
like dimethyl malonate.[6] This method provides access to functionalized pyrrolidine and
tetrahydrofuran derivatives.[6] The reaction proceeds via a hydrogen atom transfer (HAT)
process or an electron transfer mechanism, initiated by the photoexcited catalyst.[6]

Table 1: Examples of Photoredox-Catalyzed Hydroalkylative Cyclization of 1,6-Enynes[6]

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.researchgate.net/publication/306528191_Radical_Cascade_Cyclization_-_Reaction_of_16-Enynes_with_Aryl_Radicals_via_Electron-Catalysis
https://www.researchgate.net/figure/Proposed-Mechanism-of-the-1-6-enyne-radical-cyclization_fig2_355190287
https://pubs.rsc.org/en/content/articlelanding/2021/qo/d0qo01341b
https://www.benchchem.com/product/b14481926?utm_src=pdf-body-img
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c01433
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c01433
https://pubs.acs.org/doi/abs/10.1021/acs.joc.3c01433
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c01433
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c01433
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c01433
https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c01433
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14481926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1,6-Enyne .
Radical .
Entry Substrate Product Yield (%)
Precursor
(Tether)
Dimethyl Alkylated
1 N-Tosyl o 85
Malonate Pyrrolidine
Dimethyl Alkylated
2 N-Boc o 75
Malonate Pyrrolidine
Dimethyl Alkylated
3 Oxygen 66
Malonate Tetrahydrofuran
Acylated
4 N-Tosyl B-Ketoester o 81
Pyrrolidine
. N-Tosyl (Terminal  Dimethyl Alkylated 46
Alkyne) Malonate Pyrrolidine

Reaction conditions typically involve an Ir(lll) photocatalyst, the 1,6-enyne, the radical
precursor, and a solvent under visible light irradiation.[6]

Transition Metal-Catalyzed Reactions

Transition metals like copper, iron, and nickel are frequently used to catalyze radical
cyclizations of 1,6-enynes.[4][10][11] These metals can facilitate the generation of radicals
through redox processes and influence the selectivity of the reaction.

For instance, a copper-catalyzed system using tert-butyl hydroperoxide (TBHP) as both an
oxidant and an oxygen atom source enables the synthesis of complex tricyclic cyclopropane
derivatives from 1,6-enynes.[10] In a different approach, nickel catalysis under photochemical
conditions allows for the radical alkylcyanation of 1,6-enynes with isonitriles, which serve as
both alkyl radical precursors and cyanide sources to form functionalized y-lactams.[4] Iron-
catalyzed systems, often using NaBHa4 and air, provide an inexpensive and low-toxicity method
for redox radical cyclizations.[11]

Table 2: Examples of Transition Metal-Catalyzed 1,6-Enyne Cyclizations
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Metal-Free Cascade Reactions

To improve the sustainability and practicality of synthesis, metal-free radical cyclization

methods have been developed.[5] These reactions often rely on inexpensive and

environmentally benign reagents to initiate the radical cascade. Common initiators include

peroxides like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K2S20s), which

generate radicals upon thermal decomposition.[3][12][13]

These methods have been successfully applied to synthesize a variety of valuable structures.

For example, the reaction of 1,6-enynes with aldehydes, mediated by TBHP and PivOH, yields

tricyclic fluorene derivatives.[3][14] Similarly, using sulfonyl hydrazides in water allows for the

switchable and selective synthesis of different lactam scaffolds without the need for a metal

catalyst.[5][15]

Table 3: Examples of Metal-Free 1,6-Enyne Cyclizations
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Experimental Protocols
Protocol 1: Visible-Light-Mediated Radical
Hydroalkylative Cyclization of a 1,6-Enyne

This protocol is adapted from the procedure described by Zhu, S. et al. in The Journal of
Organic Chemistry (2023).[6][7]

Objective: To synthesize an alkylated pyrrolidine derivative via photoredox-catalyzed radical
cyclization.

Materials:

N-allyl-N-(4-methyl-N-(prop-2-yn-1-yl)phenylsulfonamido)benzenesulfonamide (1,6-enyne
substrate, 0.2 mmol, 1.0 equiv)

Dimethyl malonate (Radical precursor, 1.0 mmol, 5.0 equiv)

Ir(dtbbpy)(ppy)z2PFe (Photocatalyst, 0.002 mmol, 0.01 equiv)

Dichloromethane (DCM, 2.0 mL)
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e Schlenk tube (10 mL)

e Blue LEDs (460-470 nm)

o Magnetic stirrer

1. Reagent Preparation 2. Reaction Setup 4. Work-up & Purification 5. Analysis
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Figure 2: Experimental workflow for photoredox cyclization.
Procedure:

e To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 1,6-enyne substrate (0.2
mmol, 1.0 equiv) and Ir(dtbbpy)(ppy)zPFs (0.002 mmol, 1 mol%).

o Evacuate and backfill the tube with nitrogen gas three times.

¢ Under a nitrogen atmosphere, add anhydrous dichloromethane (2.0 mL) followed by
dimethyl malonate (1.0 mmol, 5.0 equiv) via syringe.

o Seal the tube and place the reaction mixture approximately 5 cm from a blue LED lamp.

 Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-
layer chromatography (TLC).
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e Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

» Purify the resulting crude residue by flash column chromatography on silica gel using a
mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

e Characterize the purified product by *H NMR, 3C NMR, and high-resolution mass
spectrometry (HRMS).

Protocol 2: K2S20s-Mediated Metal-Free Diiodo
Cyclization of a 1,6-Enyne

This protocol is adapted from the procedure described by Wu, X. et al. in The Journal of
Organic Chemistry (2023).[12]

Objective: To synthesize a diiodonated y-lactam via a metal-free radical cascade reaction.

Materials:

N-allyl-4-methyl-N-(3-phenylpropioloyl)benzenesulfonamide (1,6-enyne substrate, 0.2 mmol,
1.0 equiv)

 lodine (I2, 0.3 mmol, 1.5 equiv)

o Potassium persulfate (K2S20s, 0.4 mmol, 2.0 equiv)
e 1,4-Dioxane (2.0 mL)

o Water (H20, 0.5 mL)

e Sealed tube (10 mL)

* Magnetic stirrer and heating plate
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Figure 3: Proposed mechanism for diiodo cyclization.

Procedure:
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Add the 1,6-enyne substrate (0.2 mmol, 1.0 equiv), iodine (0.3 mmol, 1.5 equiv), and
potassium persulfate (0.4 mmol, 2.0 equiv) to a 10 mL sealed tube containing a magnetic stir
bar.

Add 1,4-dioxane (2.0 mL) and water (0.5 mL) to the tube.
Seal the tube tightly and place the reaction vessel in a preheated oil bath at 80 °C.
Stir the reaction mixture for 12 hours.

After cooling to room temperature, quench the reaction by adding a saturated aqueous
solution of Na2S203 (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, and dry over anhydrous NazSOa.
Filter the mixture and concentrate the filtrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl
acetate) to yield the diiodonated y-lactam.

Characterize the product using appropriate spectroscopic methods (NMR, HRMS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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